4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 683259-84-9
VCID: VC5946635
InChI: InChI=1S/C24H23N3O3S2/c1-16-6-4-5-15-27(16)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-21-14-11-17-7-2-3-8-20(17)22(21)31-24/h2-3,7-14,16H,4-6,15H2,1H3,(H,25,26,28)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Molecular Formula: C24H23N3O3S2
Molecular Weight: 465.59

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

CAS No.: 683259-84-9

Cat. No.: VC5946635

Molecular Formula: C24H23N3O3S2

Molecular Weight: 465.59

* For research use only. Not for human or veterinary use.

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide - 683259-84-9

Specification

CAS No. 683259-84-9
Molecular Formula C24H23N3O3S2
Molecular Weight 465.59
IUPAC Name N-benzo[g][1,3]benzothiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C24H23N3O3S2/c1-16-6-4-5-15-27(16)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-21-14-11-17-7-2-3-8-20(17)22(21)31-24/h2-3,7-14,16H,4-6,15H2,1H3,(H,25,26,28)
Standard InChI Key XFEGKOQXXXUPLC-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide has the molecular formula C₂₄H₂₃N₃O₃S₂ and a molecular weight of 465.59 g/mol . Its IUPAC name, N-benzo[g] benzothiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide, reflects the integration of three key substructures:

  • A benzamide core substituted at the para position with a sulfonyl group.

  • A 2-methylpiperidine ring linked via the sulfonyl group.

  • A naphtho[2,1-d]thiazole moiety attached to the benzamide’s amine group .

The SMILES notation (CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4) and InChIKey (XFEGKOQXXXUPLC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

Crystallographic and Conformational Analysis

While X-ray crystallographic data remain unpublished, computational models predict that the naphthothiazole system adopts a planar configuration, facilitating π-π interactions with aromatic residues in biological targets. The 2-methylpiperidine group introduces conformational flexibility, enabling adaptive binding to enzymes or receptors .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of this compound involves a multi-step sequence:

  • Sulfonation of 4-Chlorobenzamide: Reaction of 4-chlorobenzamide with 2-methylpiperidine in the presence of a sulfonating agent (e.g., SO₃·pyridine) yields 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.

  • Coupling with Naphthothiazol-2-amine: The intermediate benzoyl chloride undergoes nucleophilic acyl substitution with naphtho[2,1-d]thiazol-2-amine in anhydrous dichloromethane, catalyzed by triethylamine .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product with >95% purity.

Yield Optimization Challenges

Initial reports indicate a moderate yield of 40–50%, attributed to steric hindrance during the coupling step. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours, though yields remain suboptimal .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the piperidine methyl group (δ 1.2 ppm, triplet) and naphthothiazole protons (δ 7.5–8.3 ppm, multiplet) .

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 466.1234 (calculated 466.1241) .

Comparative Analysis with Structural Analogues

CompoundMolecular WeightKey Functional GroupsReported Activity (Ki, nM)
This Compound465.59Sulfonamide, naphthothiazoleNot yet determined
4-(Piperidin-1-ylsulfonyl)benzamide324.41Sulfonamide, piperidinehCA II: 12.4 ± 1.1
Naphtho[2,1-d]thiazole-2-carboxamide264.33Naphthothiazole, carboxamideAChE: 18.9 ± 2.3

The inclusion of both sulfonamide and naphthothiazole groups in 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide may confer synergistic effects absent in simpler analogues .

Future Research Directions

  • Target Identification: Proteomic profiling and molecular docking studies are needed to elucidate precise biological targets.

  • In Vivo Efficacy: Animal models of cancer and neurodegeneration should evaluate pharmacokinetics and toxicity.

  • Synthetic Optimization: Transition metal catalysis could enhance coupling step efficiency .

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